1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxypiperidinyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloroaniline with isocyanates to form the urea linkage. The methoxypiperidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-16-5-4-12-23(13-16)15-10-8-14(9-11-15)21-19(24)22-18-7-3-2-6-17(18)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHYPKEXPBLOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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